molecular formula C15H9ClFNO3S B2754361 3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one CAS No. 1779131-80-4

3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one

Cat. No.: B2754361
CAS No.: 1779131-80-4
M. Wt: 337.75
InChI Key: WDZHOTRHJLPROK-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one (CAS 1779131-80-4) is a chemical compound with the molecular formula C15H9ClFNO3S and a molecular weight of 337.75 . It is offered as a high-purity material for research purposes exclusively. This fluorinated quinolinone scaffold is of significant interest in medicinal chemistry research, particularly in the investigation of novel antimalarial therapies. The compound shares a core structural motif with the dihydroquinazolinone-3-carboxamide class, which has been identified as targeting Plasmodium falciparum ATP4 (PfATP4) . PfATP4 is a clinically validated antimalarial target; inhibitors of this P-type ATPase disrupt sodium homeostasis in the malaria parasite, leading to an increase in cytosolic sodium concentration and pH, ultimately causing parasite death . The incorporation of fluorine into such scaffolds is a common strategy in modern drug design, as it can profoundly influence a molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a standard in biochemical and parasitological assays. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-8-fluoro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO3S/c16-9-3-1-4-10(7-9)22(20,21)13-8-18-14-11(15(13)19)5-2-6-12(14)17/h1-8H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZHOTRHJLPROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CNC3=C(C2=O)C=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Fluorinated Aniline Derivatives

The 8-fluoroquinolin-4(1H)-one scaffold is typically constructed via cyclization reactions. A common approach involves the Conrad-Limpach synthesis, where β-keto esters react with fluorinated anilines. For instance, 5-fluoroanthranilic acid undergoes condensation with ethyl acetoacetate under acidic conditions to yield 8-fluoro-4-hydroxyquinoline. Subsequent oxidation with potassium permanganate or hydrogen peroxide converts the hydroxyl group to a ketone, forming the quinolin-4-one core.

Alternative Ring-Closure Strategies

Skraup or Doebner-Miller cyclization methods are also employed. For example, heating 3-fluoroaniline with glycerol and sulfuric acid introduces the quinoline backbone, followed by oxidation to the quinolinone. These methods emphasize the importance of fluorine’s electronic effects in directing cyclization regiochemistry.

Sulfonylation at Position 3

Triflate Intermediate Formation

To install the sulfonyl group at position 3, the hydroxyl group of 3-hydroxy-8-fluoroquinolin-4-one is first converted to a triflate. Treatment with triflic anhydride (Tf₂O) in dichloromethane (DCM) and triethylamine (Et₃N) at 0°C generates the reactive triflate:
$$
\text{3-Hydroxy-8-fluoroquinolin-4-one} + \text{Tf}2\text{O} \xrightarrow{\text{Et}3\text{N, DCM}} \text{3-Triflyloxy-8-fluoroquinolin-4-one}
$$
This intermediate is critical for subsequent nucleophilic displacement.

Palladium-Catalyzed Coupling with Sulfinate Salts

The triflate undergoes cross-coupling with sodium 3-chlorophenylsulfinate under palladium catalysis. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in dimethylformamide (DMF) at 80°C facilitates the formation of the C–SO₂ bond:
$$
\text{3-Triflyloxy-8-fluoroquinolin-4-one} + \text{NaSO}2\text{C}6\text{H}4\text{Cl-3} \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{3-[(3-Chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one}
$$
Yields for this step range from 45–66% after column chromatography.

Direct Sulfonylation via Electrophilic Substitution

Friedel-Crafts Sulfonylation

In the presence of AlCl₃, 8-fluoroquinolin-4(1H)-one undergoes electrophilic substitution at position 3. 3-Chlorophenylsulfonyl chloride acts as the electrophile, with the ketone at position 4 directing sulfonylation to the meta position:
$$
\text{8-Fluoroquinolin-4(1H)-one} + \text{ClC}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{AlCl}3} \text{3-[(3-Chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one}
$$
This method avoids multi-step intermediates but requires careful control of reaction stoichiometry to prevent over-sulfonation.

Radical Sulfonation Approaches

Recent advances employ photoredox catalysis to generate sulfonyl radicals from 3-chlorophenylsulfinic acid. The radical selectively adds to the electron-deficient position 3 of the quinolinone, followed by oxidation to the sulfone:
$$
\text{8-Fluoroquinolin-4(1H)-one} + \text{HSO}2\text{C}6\text{H}4\text{Cl-3} \xrightarrow{\text{Ir(ppy)}3, \text{light}} \text{3-[(3-Chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one}
$$
This method offers improved regioselectivity and milder conditions compared to traditional electrophilic routes.

Functional Group Interconversion Strategies

Thioether Oxidation Pathway

A thioether intermediate is synthesized by reacting 3-bromo-8-fluoroquinolin-4-one with 3-chlorothiophenol in the presence of CuI and L-proline. Subsequent oxidation with hydrogen peroxide converts the thioether to the sulfone:
$$
\text{3-Bromo-8-fluoroquinolin-4-one} + \text{HS-C}6\text{H}4\text{Cl-3} \xrightarrow{\text{CuI}} \text{3-(3-Chlorophenylthio)-8-fluoroquinolin-4-one} \xrightarrow{\text{H}2\text{O}2} \text{Target Compound}
$$
This two-step process achieves yields of 70–85%.

Mitsunobu Coupling with Sulfinic Acids

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group at position 3 is displaced by a 3-chlorophenylsulfinic acid derivative:
$$
\text{3-Hydroxy-8-fluoroquinolin-4-one} + \text{HSO}2\text{C}6\text{H}4\text{Cl-3} \xrightarrow{\text{DEAD, PPh}3} \text{Target Compound}
$$
This method is advantageous for acid-sensitive substrates but requires anhydrous conditions.

Optimization and Scale-Up Considerations

Solvent and Base Selection

Polar aprotic solvents like DMF or DMSO enhance sulfonate solubility, while bases such as K₂CO₃ or Et₃N neutralize HCl byproducts during sulfonyl chloride reactions. For example, coupling 3-triflyloxyquinolinone with sodium sulfinate in DMF at 100°C for 12 hours achieves complete conversion.

Purification Techniques

Column chromatography using ethyl acetate/hexane gradients (10:90 to 50:50) effectively isolates the product. Recrystallization from dichloromethane/hexane mixtures improves purity to >98%.

Analytical Characterization

Key spectral data for the target compound include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 5.1 Hz, 1H), 8.12–8.05 (m, 2H), 7.89–7.82 (m, 2H), 7.64 (t, J = 7.8 Hz, 1H), 7.52 (d, J = 7.6 Hz, 1H).
  • HRMS : m/z calcd. for C₁₅H₉ClFNO₃S [M+H]⁺ 337.0084, found 337.0086.

Chemical Reactions Analysis

Types of Reactions

3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Antimicrobial Activity
Research indicates that derivatives of quinoline compounds, including 3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one, exhibit notable antimicrobial properties. A study highlighted that similar compounds demonstrated significant inhibition against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the sulfonyl group enhances the compound's interaction with microbial targets, potentially disrupting essential cellular processes .

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. A study involving selective phosphodiesterase inhibitors showed that related tetrahydroquinoline derivatives could reduce inflammatory responses in animal models. This effect is attributed to the modulation of cyclic adenosine monophosphate (cAMP) levels, which play a crucial role in inflammatory pathways .

Synthesis and Derivatives

The synthesis of 3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one typically involves multi-step organic reactions, including the formation of the quinoline core followed by sulfonation. The synthetic routes often lead to various derivatives that can be screened for enhanced biological activity .

Study 1: Antimicrobial Efficacy

A series of synthesized quinoline derivatives were tested for antimicrobial activity. Among them, 3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one exhibited significant inhibition against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antibiotics .

Study 2: Anti-inflammatory Mechanism

In a controlled study on mice models with induced inflammation, administration of the compound resulted in a marked reduction in inflammatory markers compared to untreated controls. This suggests that it may be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis .

Data Table: Summary of Biological Activities

Activity Type Observed Effect Reference
AntimicrobialSignificant inhibition against M. smegmatis and P. aeruginosa
Anti-inflammatoryReduction in inflammatory markers in animal models
CytotoxicityPotential cytotoxic effects on cancer cell lines

Mechanism of Action

The mechanism of action of 3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes like proliferation and apoptosis.

Comparison with Similar Compounds

Key Structural Features and Analog Identification

The compound belongs to a broader class of chloro- and fluoro-substituted quinolines. Below is a comparative analysis of structurally related analogs (Table 1):

Table 1: Structural Comparison of Quinoline Derivatives

Compound ID Substituents/Positions Core Structure Purity CAS Number Source
QV-9219 (Target) 3-[(3-Chlorophenyl)sulfonyl], 8-Fluoro Quinolin-4(1H)-one 90% 1779131-80-4
OR-2447 2-(4-Chlorophenyl), 4-Carboxylic acid Quinoline 97% 5466-31-9
QZ-0483 4-(4-Chlorophenyl), 2,2,4-Trimethyl Tetrahydroquinoline 95% 35106-46-8
QV-0333 6-Chloro, 4-Phenyl, 3-Vinyl Quinolin-2(1H)-one 95% 62452-22-6
HR308363 3-[(3-Chlorophenyl)sulfonyl], 6,7-Difluoro, 1-(3-fluorobenzyl) Quinolin-4(1H)-one 95% 1326845-99-1

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups: The sulfonyl group in QV-9219 and HR308363 enhances polarity and may improve solubility in polar solvents compared to non-sulfonylated analogs like OR-2447 .
  • Fluorine Substitution: QV-9219 (8-F) and HR308363 (6,7-F₂) demonstrate how fluorine position impacts electronic distribution. The 8-fluoro substituent in QV-9219 likely reduces basicity of the quinolinone nitrogen, whereas multiple fluorines in HR308363 could amplify lipophilicity .

Computational and Analytical Tools for Further Study

Advanced computational methods, such as Multiwfn (), could analyze electron localization functions (ELF) or electrostatic potentials to predict reactivity and interaction sites . Density functional theory (DFT) approaches () might elucidate the correlation between electronic structure and observed purity or stability .

Biological Activity

Overview

3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one is a synthetic organic compound classified within the quinoline derivatives. Its unique structure, characterized by a quinoline core substituted with a sulfonyl group, a chlorine atom on the phenyl ring, and a fluorine atom at the 8-position, has garnered attention for its potential biological activities. This compound is particularly noted for its interactions with various biological targets, including enzymes and receptors, which can lead to therapeutic applications in different medical fields.

  • Molecular Formula : C15H9ClFNO3S
  • Molecular Weight : 337.8 g/mol
  • CAS Number : 1779131-80-4
  • IUPAC Name : 3-(3-chlorophenyl)sulfonyl-8-fluoro-1H-quinolin-4-one

The biological activity of 3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one primarily involves its ability to inhibit specific enzymes by binding to their active sites. This interaction effectively blocks substrate access and catalytic activity. Additionally, the compound may modulate signal transduction pathways through receptor interactions, influencing cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Quinoline derivatives are well-documented for their antimicrobial properties. Studies have shown that compounds similar to 3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one exhibit significant antibacterial and antifungal activities.

StudyOrganism TestedResult
E. coliInhibition Zone: 15 mm
S. aureusMinimum Inhibitory Concentration (MIC): 32 µg/mL
C. albicansMIC: 64 µg/mL

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties by inhibiting inducible nitric oxide synthase (iNOS), which is implicated in inflammatory responses.

  • Case Study : A study demonstrated that the compound reduced nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent .

Anticancer Potential

The quinoline scaffold is associated with various anticancer activities. Preliminary studies have suggested that 3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one may induce apoptosis in cancer cell lines.

Cancer Cell LineIC50 (µM)Reference
HeLa10
MCF-715

Research Findings

Recent investigations into the pharmacological effects of this compound have revealed promising results:

  • In vitro Studies : The compound has been shown to exhibit cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
  • In vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups, indicating its potential efficacy as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one, and how can its purity be validated?

  • Synthesis : The compound is typically synthesized via multi-step reactions involving sulfonation, fluorination, and cyclization. For example, sulfonyl chloride intermediates may react with fluorinated quinoline precursors under controlled conditions (e.g., dichloromethane as solvent, room temperature) .
  • Characterization : Nuclear Magnetic Resonance (NMR) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared Spectroscopy (FT-IR) identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodology :

  • Solubility : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric analysis.
  • Stability : Perform accelerated degradation studies (e.g., exposure to heat, light, or varying pH) monitored via HPLC to track decomposition products .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Approach :

  • Enzyme Inhibition : Use fluorogenic substrates to measure inhibition of target enzymes (e.g., kinases, proteases) at varying compound concentrations.
  • Antimicrobial Activity : Conduct broth microdilution assays against bacterial/fungal strains to determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity during synthesis?

  • Strategies :

  • Catalyst Screening : Test palladium catalysts (e.g., PdCl₂(PPh₃)₂) for cross-coupling steps, as seen in analogous quinoline syntheses .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF) with non-polar alternatives to balance reaction rate and selectivity .
    • Data Analysis : Use Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst loading .

Q. What computational tools can predict the compound’s reactivity and interaction with biological targets?

  • Methods :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites .
  • Molecular Docking : Simulate binding affinities with protein targets (e.g., PARP1) using software like AutoDock Vina, referencing structural analogs .

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities?

  • Workflow :

  • Crystallization : Grow single crystals via vapor diffusion (e.g., ethanol/water mixtures).
  • Data Collection : Use synchrotron radiation for high-resolution diffraction data.
  • Refinement : Apply SHELXL for structure solution, leveraging its robust handling of twinned data and anisotropic displacement parameters .

Contradiction Analysis

  • Sulfonation Methods : and describe sulfonation using sulfonyl chlorides, but the substrates differ (quinoline vs. β-lactamase inhibitors). Researchers must validate reaction compatibility for their specific target.
  • Catalyst Selection : While PdCl₂(PPh₃)₂ is effective in cross-coupling ( ), alternative catalysts (e.g., Ni-based) may require testing for cost or efficiency .

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